1-(2,4-Difluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea is a potent and selective inhibitor of Toxoplasma gondii dihydrofolate reductase (TgDHFR) []. It demonstrates significantly improved selectivity and potency compared to pyrimethamine, a known DHFR inhibitor []. This compound represents a potential therapeutic option for toxoplasmosis, a parasitic disease caused by Toxoplasma gondii [].
1-(2,4-Difluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea functions as a potent and selective inhibitor of Toxoplasma gondii dihydrofolate reductase (TgDHFR) []. DHFR plays a critical role in the folic acid pathway by catalyzing the reduction of dihydrofolate to tetrahydrofolate, a coenzyme essential for nucleotide biosynthesis and cellular processes []. Inhibition of TgDHFR disrupts this pathway, leading to the depletion of essential metabolites required for the survival and proliferation of the parasite [].
The primary application of 1-(2,4-Difluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea, as highlighted in the provided literature, is its potential as a therapeutic agent for toxoplasmosis []. Its high potency and selectivity for TgDHFR make it a promising candidate for further development as an antiparasitic drug [].
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4